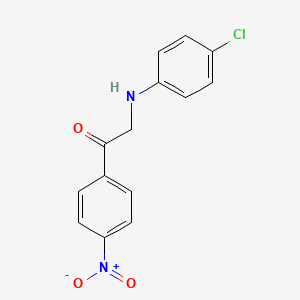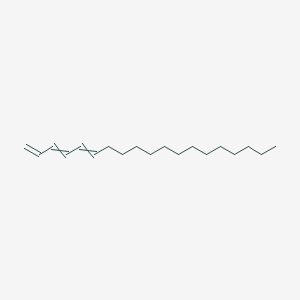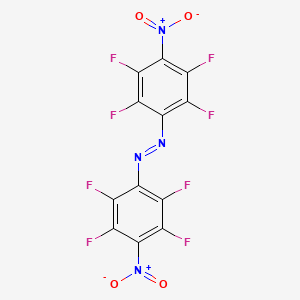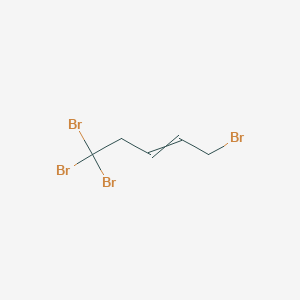![molecular formula C9H14 B14449580 1-Methyl-4-methylidenebicyclo[3.2.0]heptane CAS No. 73416-60-1](/img/structure/B14449580.png)
1-Methyl-4-methylidenebicyclo[3.2.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-methylidenebicyclo[320]heptane is a bicyclic organic compound with the molecular formula C9H14 This compound is characterized by its unique bicyclo[320]heptane structure, which includes a methyl group and a methylene group attached to the bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-methylidenebicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . Another method involves the preparation of bicyclo[3.2.0]hept-3-en-6-ones, which can be further modified to introduce the methyl and methylene groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Methyl-4-methylidenebicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives.
科学的研究の応用
1-Methyl-4-methylidenebicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: It can be used as a probe to study biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Methyl-4-methylidenebicyclo[3.2.0]heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
類似化合物との比較
Bicyclo[3.1.1]heptane: This compound has a similar bicyclic structure but differs in the position and type of substituents.
Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring size and substitution pattern.
Bicyclo[4.1.0]heptane: This compound has a larger bicyclic framework and different chemical properties.
Uniqueness: 1-Methyl-4-methylidenebicyclo[3.2.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl and a methylene group on the bicyclic framework allows for diverse chemical transformations and interactions with biological targets.
特性
CAS番号 |
73416-60-1 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
1-methyl-4-methylidenebicyclo[3.2.0]heptane |
InChI |
InChI=1S/C9H14/c1-7-3-5-9(2)6-4-8(7)9/h8H,1,3-6H2,2H3 |
InChIキー |
NNVOHWBZGDJOIZ-UHFFFAOYSA-N |
正規SMILES |
CC12CCC1C(=C)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)


![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)



![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)

![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)
